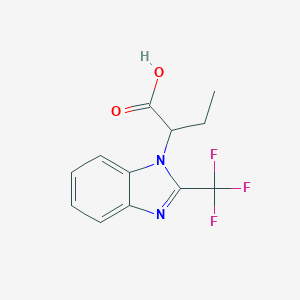
2-(2-三氟甲基-苯并咪唑-1-基)-丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of a trifluoromethyl group in the benzimidazole ring enhances its biological activity and stability, making it a compound of interest in various scientific research fields.
科学研究应用
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.
准备方法
The synthesis of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. The synthetic pathway generally proceeds through two main steps:
Construction of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution.
Introduction of the Trifluoromethyl Group: This step can be achieved through various methods, including the reaction with trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
作用机制
The mechanism of action of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The benzimidazole ring structure allows for binding to various biological targets, leading to its diverse pharmacological effects .
相似化合物的比较
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can be compared with other benzimidazole derivatives, such as:
2-(Trifluoromethyl-benzoimidazol-1-yl)-acetic acid: Similar in structure but with an acetic acid moiety instead of butyric acid, this compound also exhibits significant biological activity.
2-(Trifluoromethyl-benzoimidazol-1-yl)-propionic acid: Another similar compound with a propionic acid moiety, known for its antimicrobial and anticancer properties.
The uniqueness of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-2-8(10(18)19)17-9-6-4-3-5-7(9)16-11(17)12(13,14)15/h3-6,8H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFGDQDQUNNVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

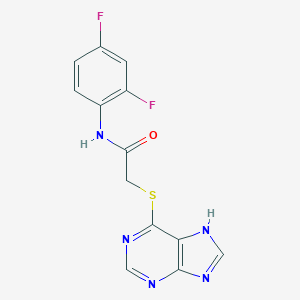
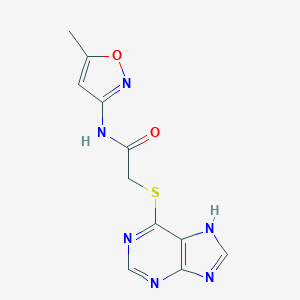
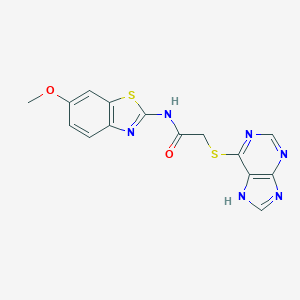

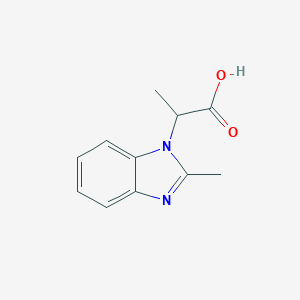
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
